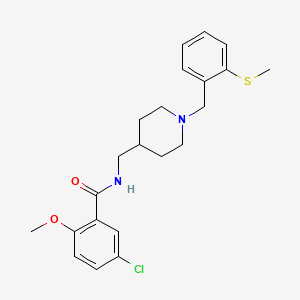
5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 .Physical And Chemical Properties Analysis
This compound has a melting point of 209-214 °C (lit.) . The SMILES string representation of this compound is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .Scientific Research Applications
Serotonin 4 (5-HT4) Receptor Agonist Activity
One of the notable scientific applications of derivatives closely related to the compound involves their role as serotonin 4 (5-HT4) receptor agonists. These derivatives have been synthesized and evaluated for their potential to enhance gastrointestinal motility. This research is significant in the context of developing treatments for gastrointestinal disorders. Studies have indicated that certain benzamide derivatives, including compounds with structural similarities to the specified chemical, exhibit favorable pharmacological profiles for enhancing gastrointestinal motility, with implications for oral bioavailability and potential therapeutic use in gastrointestinal motility disorders (Sonda et al., 2003).
Gastroprokinetic Agents
The synthesis and evaluation of novel benzamide derivatives as gastroprokinetic agents due to their high affinity for the 5-hydroxytryptamine 4 (5-HT4) receptor have been a focus of research. These compounds, structurally related to the mentioned chemical, have shown promise as potent 5-HT4 receptor agonists, displaying contractile effects in the isolated guinea-pig ascending colon and increasing gastroprokinetic motility in dogs. This research underlines the potential of such compounds in the treatment of gastrointestinal motility disorders, with specific reference to their receptor binding affinity and pharmacological action (Itoh et al., 1999).
Synthesis and Pharmacological Evaluation
Further research into the synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin 4 receptor agonists has revealed their potential to accelerate gastric emptying and increase the frequency of defecation. This line of research highlights the therapeutic potential of these compounds for treating gastrointestinal disorders by acting on serotonin receptors to enhance gut motility. One specific compound, identified as a selective 5-HT4 receptor agonist, demonstrated efficacy in enhancing gastric emptying and defecation in preclinical models, suggesting its utility as a novel prokinetic agent (Sonda et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRUGMQALSRFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate](/img/structure/B2759743.png)
![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)
![3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2759745.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2759746.png)
![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)



![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2759753.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
